N-phenyloctanamide

Pharmaceutical Stability Forced Degradation LC-MS Impurity Profiling

N-Phenyloctanamide (6998-10-3) is essential as a Vorinostat degradant impurity standard for ICH stability-indicating method validation. Chain-length analogs fail method specificity in regulated workflows. Also critical for renin inhibitor SAR (C8 chain occupancy). Available in 95%+ purity; research-use only.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 6998-10-3
Cat. No. B1605187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyloctanamide
CAS6998-10-3
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,15,16)
InChIKeyUQLCRQPLVWWHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyloctanamide (CAS 6998-10-3): Chemical Identity and Key Characteristics for Research Procurement


N-Phenyloctanamide (CAS 6998-10-3) is a synthetic anilide characterized by an eight-carbon alkyl chain linked to an aniline moiety (C14H21NO, MW 219.32). It serves as a versatile chemical probe in medicinal chemistry and analytical development, primarily recognized as a key degradation product of the FDA-approved HDAC inhibitor Vorinostat (SAHA) [1], as well as a core scaffold for renin inhibitor development [2]. Its primary utility lies in pharmaceutical degradation profiling and impurity standard qualification.

N-Phenyloctanamide (6998-10-3): Why Generic Anilide Substitution Fails in Analytical and Drug Development Workflows


Generic substitution of N-phenyloctanamide with alternative chain-length analogs (e.g., N-phenylacetamide, N-phenylbutanamide, N-phenyldecanamide) fails in regulated pharmaceutical workflows due to its unique specificity as an impurity and degradation marker. In forced degradation studies of Vorinostat (SAHA), N-phenyloctanamide is a distinct, quantifiable degradant; substituting it with N-phenyldecanamide would invalidate method specificity because it does not co-elute or represent the same stress pathway [1]. Furthermore, in the context of renin inhibition, the C8 chain length in phenyloctanamides is critical for binding pocket occupancy; shorter analogs like N-phenylbutanamide fail to achieve the required potency, rendering them unsuitable for structure-activity relationship (SAR) validation [2]. Therefore, procurement based on chemical class alone introduces significant risk to analytical method validation and biological assay reproducibility.

N-Phenyloctanamide (CAS 6998-10-3): Quantitative Differentiation Evidence vs. Comparator Analogs


SAHA Degradation Pathway Specificity: N-Phenyloctanamide as a Distinct Impurity Marker

N-Phenyloctanamide is a specific degradation product of the FDA-approved drug Vorinostat (SAHA). In forced degradation studies, it is detected as a distinct impurity alongside other degradants like 7-amino-N-phenylheptanamide. Generic substitution with other chain-length analogs (e.g., N-phenyldecanamide) is impossible because these analogs are not generated under ICH stress conditions and would not co-elute in validated chromatographic methods [1].

Pharmaceutical Stability Forced Degradation LC-MS Impurity Profiling

Renin Inhibition Scaffold: Chain Length Optimization in Phenyloctanamide Derivatives

The phenyloctanamide scaffold is a key structural element in the design of potent renin inhibitors. Patent literature explicitly claims that derivatives based on this octane backbone are necessary for achieving high potency. While the unsubstituted N-phenyloctanamide itself is not the final drug candidate, it represents the core amide scaffold from which highly potent analogs (e.g., with IC50 values in the sub-nanomolar range for human renin) are derived [1]. Analogs with shorter chains (e.g., N-phenylbutanamide) or different core structures lack the required hydrophobic interactions in the renin binding pocket, resulting in significantly lower potency or inactivity.

Medicinal Chemistry Renin Inhibition SAR

Physicochemical Property Differentiation: LogP and Chain Length Impact on Lipophilicity

The lipophilicity of N-phenyloctanamide, as measured by its calculated LogP of 3.99, places it in an optimal range for membrane permeability compared to its close analogs. The C8 chain provides a balance between hydrophobicity and aqueous solubility that is distinct from both shorter and longer homologs. N-Phenylacetamide (C2) has a significantly lower LogP (~1.0), limiting its ability to cross lipid bilayers. Conversely, N-Phenyldecanamide (C10) has a higher LogP (5.4), which can lead to poor aqueous solubility and aggregation in biological media .

Physicochemical Profiling ADME LogP

N-Phenyloctanamide (6998-10-3): Application Scenarios Supported by Quantitative Evidence


Pharmaceutical Impurity Standard for Vorinostat (SAHA) Stability Methods

Procure N-phenyloctanamide as a qualified impurity standard for developing and validating stability-indicating HPLC or LC-MS methods for Vorinostat (SAHA) drug substance and product. As identified in forced degradation studies, this compound is a specific degradant of SAHA [1]. Its use is mandatory for accurate identification, peak purity assessment, and quantification of this impurity during ICH-compliant stability studies.

Medicinal Chemistry: Building Block for Renin Inhibitor Lead Optimization

Utilize N-phenyloctanamide as a key synthetic intermediate or scaffold reference for the design and synthesis of novel renin inhibitors. Patent literature confirms the phenyloctanamide core is essential for achieving high potency against renin, with related analogs showing sub-nanomolar activity [1]. This compound is critical for SAR campaigns focused on optimizing the hydrophobic tail of renin-targeting peptidomimetics.

Biophysical and ADME Model Compound for Lipophilicity Studies

Employ N-phenyloctanamide as a model compound to study the impact of alkyl chain length on membrane permeability and partition coefficients. Its calculated LogP of ~3.99 places it in a distinct lipophilicity range compared to shorter (e.g., N-phenylacetamide) and longer (e.g., N-phenyldecanamide) analogs [1]. This makes it a valuable tool for calibrating predictive ADME models and investigating structure-property relationships in anilide series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenyloctanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.